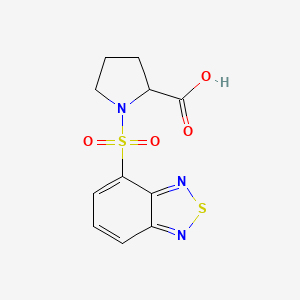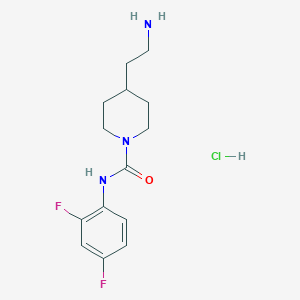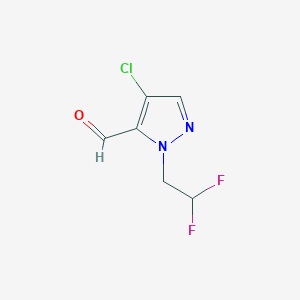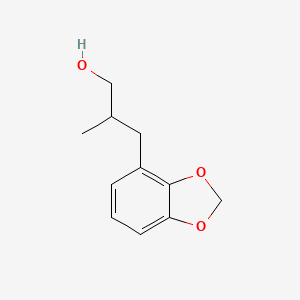
Methyl bis(2,2,2-trifluoroethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bis(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C5H8F6N. It is characterized by the presence of two trifluoroethyl groups attached to a central nitrogen atom, along with a methyl group. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl bis(2,2,2-trifluoroethyl)amine can be synthesized through a multi-step process. One common method involves the reaction of 2,2,2-trifluoroethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl bis(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to yield simpler amines.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Methyl bis(2,2,2-trifluoroethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is employed in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.
Medicine: It serves as a precursor for the synthesis of drugs that require fluorine-containing moieties for enhanced bioactivity and metabolic stability.
Mécanisme D'action
The mechanism by which methyl bis(2,2,2-trifluoroethyl)amine exerts its effects is largely dependent on its chemical structure. The presence of trifluoroethyl groups enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with one trifluoroethyl group.
Bis(2,2,2-trifluoroethyl)amine: Contains two trifluoroethyl groups but lacks the methyl group.
Trifluoroethyl thioether compounds: These compounds contain trifluoroethyl groups attached to sulfur atoms.
Uniqueness
Methyl bis(2,2,2-trifluoroethyl)amine is unique due to the combination of its trifluoroethyl and methyl groups, which confer distinct chemical properties. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6N/c1-12(2-4(6,7)8)3-5(9,10)11/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFHEHLPNFMXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[(2Z)-5,7-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2578060.png)


![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2578064.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578068.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2578069.png)
![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)

![N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2578074.png)

